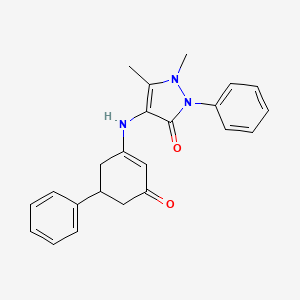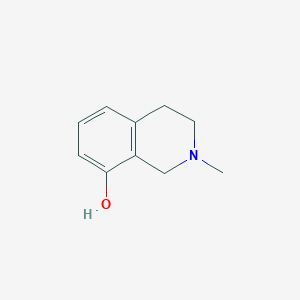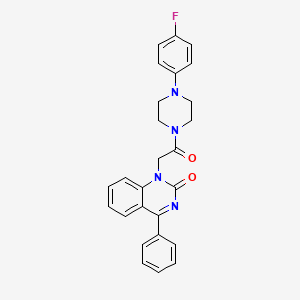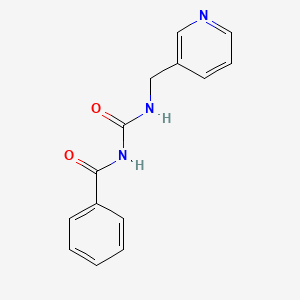
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one, known as DMPCP, is a type of pyrazoline compound that has been the subject of scientific research due to its potential applications in various fields. DMPCP has a unique chemical structure, which gives it unique properties that can be used in a variety of applications.
科学的研究の応用
Heterocyclic Compound Synthesis
Research demonstrates the utility of enaminonitriles and related pyrazolone derivatives in the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These compounds are synthesized through various reactions involving key intermediates derived from pyrazolone bases. The ability to generate a diverse set of structures underlines the importance of pyrazolone derivatives in medicinal chemistry and organic synthesis (Fadda et al., 2012).
Antimicrobial and Anticancer Activities
Pyrazolone derivatives have been synthesized and evaluated for their antimicrobial activities. Some studies have found that these compounds exhibit moderate to good antibacterial activities against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This indicates the potential of pyrazolone-based compounds in developing new antimicrobial agents (Asiri & Khan, 2010). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and shown to possess anticancer activity, highlighting the therapeutic potential of pyrazolone analogs in oncology (Abdellatif et al., 2014).
Molecular Properties and Drug Development
The molecular properties of pyrazolone derivatives, including predictions related to drug-likeness and antimicrobial activity, have been studied to identify potential candidates for drug development. Such studies aim at optimizing the pharmacological profile of these compounds, making them suitable for further development as therapeutic agents (Ahsan et al., 2011).
特性
IUPAC Name |
1,5-dimethyl-4-[(3-oxo-5-phenylcyclohexen-1-yl)amino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-22(23(28)26(25(16)2)20-11-7-4-8-12-20)24-19-13-18(14-21(27)15-19)17-9-5-3-6-10-17/h3-12,15,18,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEQSDJAWZLMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)


![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)
![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)
![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)